![molecular formula C18H23N3O7 B1656907 [2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate CAS No. 5477-37-2](/img/structure/B1656907.png)
[2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxycarbonyl group, a piperidine ring, and a nitrobenzoate moiety, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
[2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-(3-methylpiperidin-1-yl)-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid and ethanol.
科学研究应用
[2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of [2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways involved depend on the specific application and target enzyme .
相似化合物的比较
Similar Compounds
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids: These compounds share structural similarities with [2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate and exhibit similar biological activities.
SLC15A4 inhibitor complex: Another compound with a similar mechanism of action, used in the study of immune system pathways.
Pyrazolo[3,4-b]pyridine derivatives:
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
属性
CAS 编号 |
5477-37-2 |
|---|---|
分子式 |
C18H23N3O7 |
分子量 |
393.4 g/mol |
IUPAC 名称 |
[2-(ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate |
InChI |
InChI=1S/C18H23N3O7/c1-3-27-18(24)19-16(22)11-28-17(23)13-6-7-14(15(9-13)21(25)26)20-8-4-5-12(2)10-20/h6-7,9,12H,3-5,8,10-11H2,1-2H3,(H,19,22,24) |
InChI 键 |
CDBHLWQTYFMOCB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)COC(=O)C1=CC(=C(C=C1)N2CCCC(C2)C)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)NC(=O)COC(=O)C1=CC(=C(C=C1)N2CCCC(C2)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(E)-[3-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]methylideneamino]thiourea](/img/structure/B1656825.png)

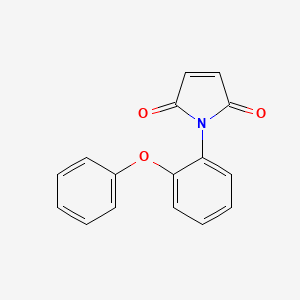
![2-[3-(Dimethylsulfamoyl)anilino]-2-oxoethyl oxolane-2-carboxylate](/img/structure/B1656829.png)
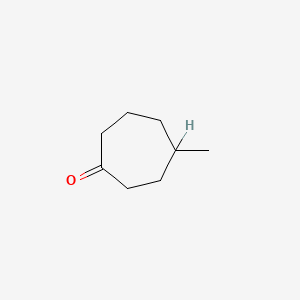

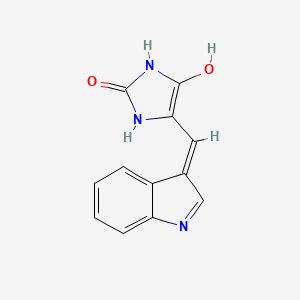

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B1656841.png)
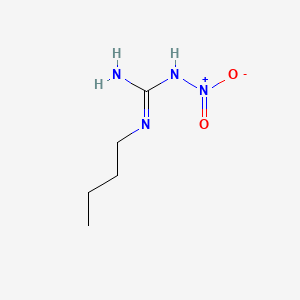
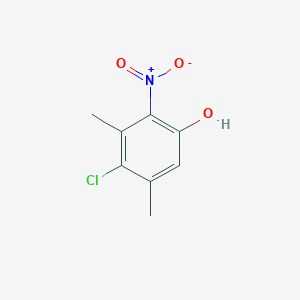
![Ethanone, 2-[(2-chlorophenyl)amino]-1-(4-nitrophenyl)-](/img/structure/B1656845.png)
![Phenol, 4-[(4-methylphenyl)methoxy]-](/img/structure/B1656846.png)
